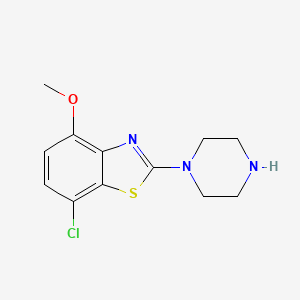

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole

Description

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1216911-90-8) is a benzothiazole derivative characterized by a chloro substituent at position 7, a methoxy group at position 4, and a piperazine ring at position 2. Its molecular formula is C₁₈H₁₉Cl₂N₃OS, with a molecular weight of 396.334 g/mol . The piperazine moiety in this compound enhances its ability to interact with biological targets, particularly in the central nervous system (CNS), due to improved solubility and receptor-binding properties.

Properties

IUPAC Name |

7-chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-17-9-3-2-8(13)11-10(9)15-12(18-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTFNQOJMZXXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole can be achieved through various synthetic routes One common method involves the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ringThe methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide .

Industrial production methods often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to improve yield and efficiency .

Chemical Reactions Analysis

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups that enhance biological activity .

Scientific Research Applications

Antitumor Activity

Research has indicated that 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Neuropharmacological Effects

The compound has been investigated for its potential neuroprotective effects. Studies suggest that it may enhance cognitive functions and exhibit antidepressant-like properties in animal models. The piperazine moiety is thought to play a critical role in its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.

Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial activity against a range of bacterial strains. Its effectiveness against resistant strains highlights its potential as a lead compound for developing new antibiotics.

Case Study 1: Anticancer Research

In a study published in Cancer Letters, researchers synthesized derivatives of this compound and evaluated their anticancer activity. One derivative showed a significant reduction in tumor volume in xenograft models compared to controls, suggesting that structural modifications can enhance therapeutic efficacy .

Case Study 2: Neuroprotection

A study conducted by Zhang et al. (2024) explored the neuroprotective effects of the compound in a rodent model of Alzheimer's disease. The results indicated that treatment with this compound led to improved memory performance and reduced amyloid plaque deposition .

Research Findings

Mechanism of Action

The mechanism of action of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls or disrupts the function of essential enzymes, leading to cell death . In anticancer research, it may inhibit cell proliferation by interfering with microtubule synthesis and angiogenesis, which are critical for tumor growth and metastasis .

Comparison with Similar Compounds

Substituent Position and Activity

- Chloro Position : Chloro at position 7 (as in the title compound) vs. position 5 (e.g., ) alters electronic distribution. Position 7 may enhance steric interactions with hydrophobic pockets in ion channels .

- Methoxy vs.

- Piperazine Modifications : The piperazine ring in the title compound contrasts with analogs bearing thiophene sulfonyl () or trifluoromethoxy groups (). Piperazine improves water solubility and hydrogen-bonding capacity, critical for CNS-targeted activity .

Biological Activity

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by a benzothiazole ring, which contributes to its diverse biological activities, making it significant in medicinal chemistry and drug discovery. This compound has been studied for various biological activities, including its effects on cellular processes and potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It acts as a multikinase inhibitor , targeting enzymes such as CDK4/CYCLIN D1 and ARK5. These kinases are crucial for cell cycle progression and angiogenesis, and their inhibition can lead to reduced tumor growth and proliferation .

Case Study: Inhibition of Cancer Cell Lines

In laboratory studies, this compound has been shown to inhibit the growth of various cancer cell lines. For instance, it demonstrated cytotoxic effects on A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells with IC50 values comparable to established anticancer agents like doxorubicin .

Antimicrobial Activity

This compound also exhibits notable antibacterial and antifungal properties . Its effectiveness against several microbial strains makes it a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity Comparison

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The molecular mechanism underlying the biological activity of this compound involves its ability to bind to specific biomolecules and inhibit their function. For example, it disrupts microtubule synthesis, which is vital for cell division and stability . This disruption can lead to apoptosis in cancer cells and hinder the replication of pathogens.

Research Applications

Beyond its therapeutic potential, this compound serves as a building block in synthetic chemistry . It is utilized in creating more complex molecules and as a ligand in coordination chemistry .

Q & A

Q. What synthetic strategies are employed for constructing the benzothiazole core in 7-chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole?

Methodological Answer: The benzothiazole core is typically synthesized via cyclization reactions using substituted thioamides or via condensation of 2-aminothiophenol derivatives with carbonyl-containing reagents. For example, in related compounds, click chemistry has been utilized to attach functional groups (e.g., triazole rings) to the benzothiazole scaffold under Cu(I)-catalyzed conditions . Additionally, refluxing in polar aprotic solvents (e.g., DMF, DMSO) with catalysts like CuSO₄·5H₂O and sodium ascorbate is common for modular functionalization . For piperazine incorporation, nucleophilic substitution reactions or coupling via Buchwald-Hartwig amination are often employed, requiring precise control of reaction time (12–18 hours) and stoichiometric ratios (e.g., 2:1 molar ratios of reactants) .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Structural validation involves a multi-technique approach:

- Spectroscopic Analysis :

- Elemental Analysis : Discrepancies ≤0.4% between calculated and observed C/H/N/S content validate purity .

- Melting Point Consistency : Deviations >2°C from literature values (e.g., 141–143°C for analogous compounds) indicate impurities .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial Activity : Use agar dilution or broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with compound concentrations ranging from 1–100 µM .

- Enzyme Inhibition Studies : For kinase or protease targets, employ fluorescence-based assays (e.g., ATPase activity measured via malachite green phosphate detection) .

- Solubility Testing : Pre-screen solubility in DMSO (2–5 mg/mL) and aqueous buffers (e.g., PBS) to ensure compatibility with biological systems .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the piperazine moiety while minimizing side products?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of piperazine, while avoiding protic solvents reduces hydrolysis .

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling to improve yields (45–75%) and reduce aryl halide byproducts .

- Temperature Control : Maintain 80–100°C during coupling to balance reaction rate and decomposition .

- Workup Strategies : Purify via silica column chromatography (hexane/EtOAc gradients) or recrystallization (water-ethanol) to isolate the target compound .

Q. What computational methods are employed to predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). For example, docking studies of analogous benzothiazoles show π-π stacking with aromatic residues and hydrogen bonding with active-site aspartate .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide rational design .

- MD Simulations : Assess binding stability over 50–100 ns trajectories to identify critical ligand-protein interactions .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

- Batch Comparison : Cross-validate ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) and LC-MS data to identify impurities (e.g., unreacted starting materials) .

- Isotopic Labeling : Use deuterated reagents to confirm peak assignments in complex spectra .

- Advanced Chromatography : Employ HPLC with C18 columns (MeCN/H₂O gradients) to separate diastereomers or regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.